Phenol, 2-(diphenylamino)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-(diphenylamino)- can be synthesized through several methods. One common approach involves the Ullmann-type coupling reaction, where aniline derivatives are coupled with halobenzenes in the presence of a copper catalyst . Another method involves the selective ring-opening of benzoxazoles or benzothiazoles with iodoarenes under superparamagnetic nanoparticle catalysis .
Industrial Production Methods
Industrial production of phenol, 2-(diphenylamino)- typically involves large-scale Ullmann-type coupling reactions due to their efficiency and scalability. The reaction conditions often include high temperatures and the use of ligands to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(diphenylamino)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to phenols.
Electrophilic Substitution: The aromatic ring of phenol, 2-(diphenylamino)- is highly reactive towards electrophilic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Quinones are the major products formed from oxidation reactions.
Reduction: Hydroquinones are typically formed from reduction reactions.
Electrophilic Substitution: Depending on the reagent, products can include halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
Phenol, 2-(diphenylamino)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenol, 2-(diphenylamino)- involves its interaction with various molecular targets. As a phenolic compound, it can undergo redox reactions, acting as an antioxidant by scavenging free radicals . Additionally, its diphenylamino group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Phenol, 2-(diphenylamino)- can be compared with other phenolic compounds such as:
4-Hexylresorcinol: A phenolic compound with antiseptic properties, used in mouthwashes and throat lozenges.
Hydroquinone: A phenolic compound known for its use in skin lightening products and as a photographic developer.
The uniqueness of phenol, 2-(diphenylamino)- lies in its combination of the phenolic hydroxyl group and the diphenylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
25069-88-9 |
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Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-(N-phenylanilino)phenol |
InChI |
InChI=1S/C18H15NO/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,20H |
InChI Key |
JZNQWCRANSQIBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
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